molecular formula C20H31N3O3 B2558001 N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952975-97-2

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2558001
CAS RN: 952975-97-2
M. Wt: 361.486
InChI Key: VWOSSOINXNBYBL-UHFFFAOYSA-N
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Description

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, also known as MEOXAL or MEOX, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Catalysis in Organic Synthesis

N1-mesityl: groups have been found to significantly enhance the reactivity of N-heterocyclic carbene (NHC) catalysts in organic synthesis . The presence of the N-mesityl substituent on NHCs accelerates the formation of the Breslow intermediate, which is crucial for a variety of reactions including annulations, oxidations, and redox reactions. This suggests that compounds like N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide could be explored for their potential as catalysts in similar reactions.

Antimicrobial Drug Development

The structural modification of pharmacologically active molecules is a common strategy for developing new antimicrobial drugs. Compounds with an isoxazole ring, similar to the core structure of N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, have shown a range of biological activities including antimicrobial properties . Therefore, this compound could serve as a starting point for the design of new antimicrobial agents.

Enzyme Inhibition for Alzheimer’s Treatment

N-benzylpiperidine benzisoxazole derivatives are known inhibitors of acetylcholinesterase (AChE), an enzyme target for Alzheimer’s disease treatment . Given the structural similarity, N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide might be investigated for its AChE inhibitory activity, potentially contributing to Alzheimer’s disease therapy.

Transition-Metal Complex Stabilization

Silanones, which are structurally related to ketones, are stabilized through coordination to transition-metal fragments . The mesityl and methyl groups on silanones influence the formation of these complexes. N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, with its mesityl group, could be a candidate for forming novel transition-metal complexes with potential applications in materials science.

Antitumor Activity

Compounds with benzimidazole derivatives have been evaluated for their antitumor activity. The synthesis of novel heterocyclic compounds from precursors like N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide could lead to the discovery of new antitumor agents .

Molecular Docking Studies

Molecular docking studies are essential for drug discovery, helping to predict the interaction between drugs and their targets. Compounds like N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can be used in computational models to understand their binding affinities and to design drugs with improved efficacy .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14-11-15(2)18(16(3)12-14)22-20(25)19(24)21-13-17-5-7-23(8-6-17)9-10-26-4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOSSOINXNBYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

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